1-Piperazinecarboxylic acid, 4-(2-amino-3-hydroxyphenyl)-, 1,1-dimethylethyl ester

Description

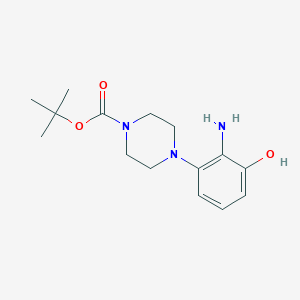

The compound 1-Piperazinecarboxylic acid, 4-(2-amino-3-hydroxyphenyl)-, 1,1-dimethylethyl ester (hereafter referred to as the "target compound") is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-amino-3-hydroxyphenyl substituent at the 4-position of the piperazine ring. This structure combines a polar aromatic moiety with a Boc group, which is commonly used to protect amines during synthetic processes.

Properties

IUPAC Name |

tert-butyl 4-(2-amino-3-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)11-5-4-6-12(19)13(11)16/h4-6,19H,7-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAALLMSSZZQJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Piperazinecarboxylic acid, 4-(2-amino-3-hydroxyphenyl)-, 1,1-dimethylethyl ester (CAS No. 915135-23-8) is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C15H23N3O3

- Molecular Weight : 293.36 g/mol

- Structural Characteristics : The compound features a piperazine ring, a carboxylic acid moiety, and a substituted phenyl group which contributes to its biological activity.

Research indicates that compounds similar to 1-piperazinecarboxylic acid derivatives often act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids such as anandamide. Inhibition of FAAH leads to increased levels of these lipid mediators, which can modulate pain and inflammation pathways .

Pharmacological Effects

1-Piperazinecarboxylic acid derivatives have shown promise in various pharmacological contexts:

- Analgesic Effects : Studies suggest that FAAH inhibitors can reduce pain responses in models of acute and chronic pain. For instance, compounds with similar structures have demonstrated efficacy in reducing tactile allodynia and thermal hyperalgesia in rat models .

- Neuroprotective Properties : By enhancing endocannabinoid signaling, these compounds may offer neuroprotective effects in conditions such as neurodegenerative diseases .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of piperazine derivatives:

- FAAH Inhibition :

- Anti-inflammatory Activity :

-

Cytotoxicity Assays :

- Preliminary cytotoxicity tests indicated that certain piperazine derivatives exhibit selective toxicity against cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 915135-23-8 |

| Molecular Formula | C15H23N3O3 |

| Molecular Weight | 293.36 g/mol |

| FAAH Inhibition | Significant |

| Analgesic Activity | Effective in animal models |

| Cytotoxicity | Selective against cancer cells |

Safety and Toxicology

According to safety data sheets (SDS), the compound is classified under several categories for potential hazards:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research

1-Piperazinecarboxylic acid derivatives have been studied for their anticancer properties. For instance, compounds similar to this ester have shown promise in inhibiting specific cancer cell lines by targeting molecular pathways involved in tumor growth. A study published in the Journal of Medicinal Chemistry highlighted the optimization of piperazine derivatives leading to enhanced anticancer activity through structural modifications that improve binding affinity to target proteins .

2. Neuropharmacology

The compound's structure suggests potential applications in neuropharmacology. Piperazine derivatives are often explored for their effects on neurotransmitter systems. Research indicates that modifications in the piperazine ring can lead to compounds that exhibit selective serotonin reuptake inhibition, which is crucial for developing antidepressants .

Biochemical Applications

1. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, studies have shown that piperazine derivatives can inhibit serine proteases, which are implicated in inflammatory processes and cancer metastasis. This inhibition can be quantified using enzyme activity assays to determine IC50 values, providing insights into the compound's efficacy .

2. Drug Delivery Systems

Due to its amphiphilic nature, the compound is being explored as a potential component in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs. Research has demonstrated that incorporating such compounds into polymeric matrices can improve drug release profiles and therapeutic outcomes .

Material Science Applications

1. Polymer Chemistry

In material science, piperazine derivatives are utilized in synthesizing new polymeric materials with enhanced properties. The incorporation of this compound into polymer chains has been shown to improve thermal stability and mechanical strength. Studies indicate that copolymers containing piperazine units exhibit better performance in applications such as coatings and adhesives .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study conducted on various piperazine derivatives, researchers synthesized a series of compounds based on the structure of 1-piperazinecarboxylic acid esters. These compounds were evaluated against multiple cancer cell lines, revealing that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of piperazine derivatives indicated that specific substitutions on the amino group led to enhanced selectivity for serotonin receptors. This finding supports further development of these compounds as potential treatments for mood disorders .

Comparison with Similar Compounds

Structural and Molecular Comparisons

*Estimated based on structural similarity to (C19H26N4O2, MW 342.43).

Functional Group Impact

- Amino and Hydroxyl Groups: The target compound’s 2-amino-3-hydroxyphenyl group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to analogs with methoxy or non-polar substituents (e.g., tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate) . However, these groups may reduce membrane permeability.

- Boc Protection: Like other Boc-protected analogs (e.g., ), the tert-butyl ester stabilizes the piperazine amine, enabling controlled deprotection in synthetic workflows.

- Heterocyclic Modifications : Compounds with fused heterocycles (e.g., pyrido[2,3-d]pyrimidinyl in ) exhibit higher molecular weights and lipophilicity, favoring kinase inhibition but complicating aqueous solubility .

Solubility and Physicochemical Behavior

- Supercritical CO2 Solubility: Boc-piperazines like the target compound exhibit low solubility in supercritical CO2 (e.g., 2 × 10⁻⁴ to 7 × 10⁻³ mole fraction), influenced by substituent polarity . The hydroxyl groups in the target compound may further reduce solubility in non-polar environments compared to non-hydroxylated analogs.

- Melting Points : The formyl-substituted analog () has a defined melting point (67°C), whereas the target compound’s melting behavior is unreported but likely higher due to hydrogen bonding.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS), the compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) . Researchers must:

- Use NIOSH-approved respirators (e.g., P95 filters for particulates) and chemical-resistant gloves (e.g., nitrile).

- Ensure local exhaust ventilation to minimize aerosol formation .

- In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with water .

- Store at room temperature in sealed containers away from oxidizers .

Q. How can the compound’s structural integrity be confirmed after synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques :

- NMR (¹H/¹³C) to verify the piperazine ring, tert-butyl ester group, and aromatic substituents.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (expected: ~342.44 g/mol for C19H26N4O2) .

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands (~3300 cm⁻¹) from the aminophenol moiety.

Q. What synthetic routes are reported for analogous piperazinecarboxylate esters?

- Methodological Answer : Common strategies for tert-butyl piperazinecarboxylates involve:

- Boc-protection : Reacting piperazine derivatives with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine) .

- Substitution reactions : Introducing aryl/heteroaryl groups via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for biphenyl systems) .

- Post-functionalization : Modifying the aminophenol group post-synthesis using selective acylation or alkylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conflicting toxicity claims (e.g., acute vs. chronic effects) require:

- Dose-response studies in in vitro models (e.g., HepG2 cells) to assess cytotoxicity (IC50) and genotoxicity (Comet assay).

- Comparative analysis of impurities (e.g., via HPLC-UV) to rule out batch-specific contaminants .

- Literature cross-validation : Compare SDS data (e.g., H302 oral toxicity) with peer-reviewed studies on structurally similar compounds (e.g., tert-butyl piperazine esters) .

Q. What experimental design is optimal for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design a stability-indicating study :

- Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C for 1–4 weeks.

- Monitor degradation via HPLC-DAD with a C18 column and mobile phase (e.g., methanol/0.1% formic acid) .

- Identify degradation products using LC-MS/MS ; prioritize mass fragments corresponding to tert-butyl loss (m/z ~286) or hydrolysis of the ester group .

Q. How can the compound’s biological activity be mechanistically investigated in inflammatory pathways?

- Methodological Answer : To explore anti-inflammatory potential:

- Use NF-κB luciferase reporter assays in macrophages (e.g., RAW 264.7) stimulated with LPS.

- Measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA after treatment.

- Perform molecular docking to predict interactions with targets like COX-2 or p38 MAPK, leveraging the aminophenol group’s hydrogen-bonding potential .

Methodological Notes

- Analytical Optimization : For LC-MS quantification, use a gradient elution (5–95% acetonitrile in 0.1% ammonium formate) to resolve polar degradation products .

- Data Interpretation : Conflicting toxicity or stability data may arise from differences in solvent systems (e.g., DMSO vs. aqueous buffers); always report solvent details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.